molecular formula C9H15N3O5 B14393670 N~2~-Hydroxy-D-asparaginyl-L-proline CAS No. 88070-82-0

N~2~-Hydroxy-D-asparaginyl-L-proline

Cat. No.: B14393670
CAS No.: 88070-82-0
M. Wt: 245.23 g/mol
InChI Key: GAHKTIUWMJOTMJ-RITPCOANSA-N
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Description

N~2~-Hydroxy-D-asparaginyl-L-proline is a synthetic compound with the molecular formula C9H15N3O5 It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Hydroxy-D-asparaginyl-L-proline typically involves the coupling of N2-hydroxy-D-asparagine with L-proline. This process can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of N2-Hydroxy-D-asparaginyl-L-proline may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often employing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~2~-Hydroxy-D-asparaginyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

N~2~-Hydroxy-D-asparaginyl-L-proline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is studied for its role in protein structure and function, particularly in the context of enzyme catalysis and protein folding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of N2-Hydroxy-D-asparaginyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. It may also participate in signaling pathways by modulating the activity of proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    L-Proline: A natural amino acid involved in protein synthesis.

    D-Proline: An unnatural amino acid with similar properties to L-proline.

    N~2~-Hydroxy-L-asparaginyl-L-proline: A similar compound with a different stereochemistry.

Uniqueness

N~2~-Hydroxy-D-asparaginyl-L-proline is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88070-82-0

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

IUPAC Name

(2S)-1-[(2R)-4-amino-2-(hydroxyamino)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15N3O5/c10-7(13)4-5(11-17)8(14)12-3-1-2-6(12)9(15)16/h5-6,11,17H,1-4H2,(H2,10,13)(H,15,16)/t5-,6+/m1/s1

InChI Key

GAHKTIUWMJOTMJ-RITPCOANSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC(=O)N)NO)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NO)C(=O)O

Origin of Product

United States

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